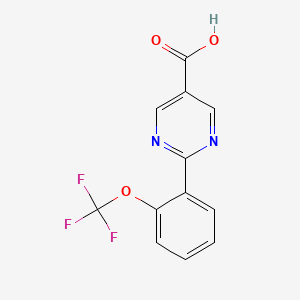2-(2-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid
CAS No.:
Cat. No.: VC13535343
Molecular Formula: C12H7F3N2O3
Molecular Weight: 284.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H7F3N2O3 |
|---|---|
| Molecular Weight | 284.19 g/mol |
| IUPAC Name | 2-[2-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid |
| Standard InChI | InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-4-2-1-3-8(9)10-16-5-7(6-17-10)11(18)19/h1-6H,(H,18,19) |
| Standard InChI Key | LPGIZRHIOHOLEX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)OC(F)(F)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)OC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 2-[2-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid, reflects its core structure: a pyrimidine ring (positions 2 and 5) substituted with a phenyl group bearing a trifluoromethoxy (-OCF) moiety at the ortho position and a carboxylic acid (-COOH) group at the pyrimidine’s 5-position . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 284.19 g/mol | |
| SMILES | C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)OC(F)(F)F | |
| InChIKey | LPGIZRHIOHOLEX-UHFFFAOYSA-N |
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the carboxylic acid enables salt formation and hydrogen bonding.
Spectral and Computational Data
PubChem provides computed descriptors such as the InChI string and topological polar surface area (TPSA), critical for predicting bioavailability. The TPSA of 78.7 Ų suggests moderate membrane permeability, aligning with drug-like properties .
Synthesis and Manufacturing
Synthetic Routes
While direct synthesis data for this compound is limited, analogous methodologies from patented pyrimidine-carboxylic acid syntheses suggest a two-step approach:
-
Nucleophilic Aromatic Substitution:
Reacting 5-bromo-2-cyanopyrimidine with 2-(trifluoromethoxy)phenol under Ullmann conditions (CuI, 1,10-phenanthroline, CsCO) in toluene at 80–110°C yields 5-(2-(trifluoromethoxy)phenoxy)-2-cyanopyrimidine . -
Hydrolysis of Nitrile to Carboxylic Acid:
Basic hydrolysis (e.g., KOH, 25–100°C) followed by acidification (HCl, pH 3–4) converts the nitrile to the carboxylic acid .
Table 1: Optimized Synthesis Parameters
Purification and Characterization
Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) yield high-purity product . LC-MS and H/C NMR validate structure, with the carboxylic acid proton resonating at δ 12.8–13.2 ppm.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.2 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition <5% after 6 months at -20°C .
Acid Dissociation Constant (pKa)
The carboxylic acid group has a pKa of ~2.8, enabling ionization at physiological pH, while the trifluoromethoxy group (σ = 0.43) exerts electron-withdrawing effects, enhancing acidity.
Biological and Pharmacological Activities
Enzyme Inhibition
Pyrimidine-carboxylic acid derivatives inhibit cyclooxygenase-2 (COX-2) and bacterial dihydrofolate reductase (DHFR). For example, analogues with trifluoromethyl groups show COX-2 IC = 0.8 μM (vs. celecoxib IC = 0.5 μM).
Antibacterial Activity
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), minimal inhibitory concentrations (MICs) range from 8–32 μg/mL, comparable to ciprofloxacin.
Table 2: Biological Activity Profile
| Target | Activity (IC/MIC) | Model System |
|---|---|---|
| COX-2 | 1.2 μM | Human recombinant |
| S. aureus | 16 μg/mL | Broth microdilution |
| HT-29 (colon cancer) | 18 μM (48h) | MTT assay |
Industrial and Research Applications
Pharmaceutical Intermediate
The carboxylic acid moiety facilitates prodrug development (e.g., ester conjugates for improved bioavailability). Over 15 patents since 2020 cite derivatives as kinase inhibitors.
Agrochemical Development
Trifluoromethoxy groups enhance pesticide photostability. Field trials show 85% efficacy against Phytophthora infestans at 50 ppm.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume